molecular formula C21H29Na2O8P B14780258 Hydrocortone phosphate; Physiocortison

Hydrocortone phosphate; Physiocortison

Cat. No.: B14780258
M. Wt: 486.4 g/mol
InChI Key: RYJIRNNXCHOUTQ-VCKUZQKMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocortisone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble form of hydrocortisone, making it suitable for intravenous administration. This compound is commonly used in the treatment of various conditions such as adrenal insufficiency, severe asthma, and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone sodium phosphate is synthesized by reacting hydrocortisone with phosphoric acid. The process involves dissolving hydrocortisone in a suitable solvent, such as acetone, and then adding phosphoric acid to form the phosphate ester. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of hydrocortisone sodium phosphate involves large-scale chemical reactors where hydrocortisone is reacted with phosphoric acid. The mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product. The purified compound is then dried and packaged for medical use .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone sodium phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydrocortisone sodium phosphate has a wide range of applications in scientific research:

Mechanism of Action

Hydrocortisone sodium phosphate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include phospholipase A2, NF-kappa B, and other inflammatory transcription factors .

Comparison with Similar Compounds

Similar Compounds

  • Hydrocortisone acetate
  • Hydrocortisone butyrate
  • Prednisolone sodium phosphate
  • Dexamethasone sodium phosphate

Uniqueness

Hydrocortisone sodium phosphate is unique due to its high water solubility, making it suitable for intravenous administration. This property allows for rapid onset of action, which is crucial in emergency medical situations. Additionally, its pharmacokinetic profile provides a moderate duration of action, making it effective for both acute and chronic conditions .

Properties

Molecular Formula

C21H29Na2O8P

Molecular Weight

486.4 g/mol

IUPAC Name

disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1

InChI Key

RYJIRNNXCHOUTQ-VCKUZQKMSA-L

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.